Benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate
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Overview
Description
Benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate typically involves the reaction of 3-chloro-2-oxopyrrolidine-1-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
Benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with similar biological activities.
Pyrrolidine-2,5-diones: Compounds with similar structural features and biological properties.
Prolinol: A pyrrolidine derivative used in medicinal chemistry.
Uniqueness
Benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
647013-64-7 |
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Molecular Formula |
C12H12ClNO3 |
Molecular Weight |
253.68 g/mol |
IUPAC Name |
benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H12ClNO3/c13-10-6-7-14(11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
ZNAZBTLFSQVBPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1Cl)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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